3,4-Bis(3-methoxyphenoxy)cyclobut-3-ene-1,2-dione
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Overview
Description
3,4-Bis(3-methoxyphenoxy)cyclobut-3-ene-1,2-dione is a cyclobutene derivative known for its unique chemical structure and properties. This compound features a cyclobutene ring substituted with two 3-methoxyphenoxy groups, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3-methoxyphenoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 3-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Catalyst: Acidic catalysts like sulfuric acid or Lewis acids such as aluminum chloride.
Temperature: The reaction is generally carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3-methoxyphenoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclobutane derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,4-Bis(3-methoxyphenoxy)cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-Bis(3-methoxyphenoxy)cyclobut-3-ene-1,2-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in:
Enzyme Inhibition: Inhibiting specific enzymes by binding to their active sites.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting signal transduction pathways by altering the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione:
3,4-Diethoxy-3-cyclobutene-1,2-dione: Another squarate derivative with comparable properties.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3,4-Bis(3-methoxyphenoxy)cyclobut-3-ene-1,2-dione stands out due to its specific substitution pattern, which imparts unique reactivity and potential applications in various fields. Its methoxyphenoxy groups provide additional sites for chemical modification, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
61699-51-2 |
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Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3,4-bis(3-methoxyphenoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C18H14O6/c1-21-11-5-3-7-13(9-11)23-17-15(19)16(20)18(17)24-14-8-4-6-12(10-14)22-2/h3-10H,1-2H3 |
InChI Key |
SMPZBMXPQKRQQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C(=O)C2=O)OC3=CC=CC(=C3)OC |
Origin of Product |
United States |
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